molecular formula C24H19FN4O2 B11496457 2'-amino-1'-(4-fluorophenyl)-1-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-(4-fluorophenyl)-1-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11496457
M. Wt: 414.4 g/mol
InChI Key: GNENLFSZFGOMSR-UHFFFAOYSA-N
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Description

2’-Amino-1’-(4-fluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-(4-fluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Core: Starting with a suitable indole precursor, the indole core is synthesized through cyclization reactions.

    Spirocyclic Formation: The spirocyclic structure is formed by reacting the indole derivative with a quinoline precursor under specific conditions, often involving catalysts and controlled temperatures.

    Functional Group Introduction: The amino, fluorophenyl, and carbonitrile groups are introduced through substitution reactions, using reagents such as amines, fluorobenzenes, and cyanides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-1’-(4-fluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the spirocyclic structure.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure may interact with biological targets in unique ways, offering opportunities for developing new therapeutics.

Medicine

In medicine, 2’-amino-1’-(4-fluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is explored for its potential as an anti-cancer agent, anti-inflammatory drug, or central nervous system modulator.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
  • 1-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline

Uniqueness

Compared to similar compounds, 2’-amino-1’-(4-fluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its spirocyclic structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H19FN4O2

Molecular Weight

414.4 g/mol

IUPAC Name

2-amino-1-(4-fluorophenyl)-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C24H19FN4O2/c1-28-18-6-3-2-5-16(18)24(23(28)31)17(13-26)22(27)29(15-11-9-14(25)10-12-15)19-7-4-8-20(30)21(19)24/h2-3,5-6,9-12H,4,7-8,27H2,1H3

InChI Key

GNENLFSZFGOMSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)CCC4)C5=CC=C(C=C5)F)N)C#N

Origin of Product

United States

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